Androstanolone-d3

Catalog No.
S3443123
CAS No.
79037-34-6
M.F
C19H30O2
M. Wt
293.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstanolone-d3

CAS Number

79037-34-6

Product Name

Androstanolone-d3

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Description

The exact mass of the compound (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one is 293.243410433 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androstanolone-d3, also known as 5α-dihydrotestosterone-d3, is a synthetic derivative of dihydrotestosterone, which is a potent androgenic hormone. The compound is characterized by the molecular formula C₁₉H₂₈D₃O₂ and has a molecular weight of approximately 290.4403 Da. It is used primarily in research settings due to its stable isotopic labeling, which allows for the study of androgen metabolism and receptor interactions without interference from endogenous hormones .

Typical of steroid hormones. Key reactions include:

  • Reduction: The conversion of testosterone to androstanolone-d3 involves the reduction of the 4,5 double bond in the steroid structure, catalyzed by enzymes such as 5α-reductase.
  • Hydroxylation: Hydroxylation reactions can occur at various positions on the steroid nucleus, affecting its biological activity and metabolism.
  • Conjugation: Androstanolone-d3 can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion .

The synthesis of androstanolone-d3 typically involves:

  • Starting Material: Dihydrotestosterone or testosterone as the precursor.
  • Isotopic Labeling: Incorporation of deuterium at specific positions (e.g., C2, C3, C4) using deuterated reagents during the reduction or hydroxylation steps.
  • Purification: The synthesized compound is purified through chromatographic techniques to isolate androstanolone-d3 from other byproducts and unreacted materials .

Androstanolone-d3 is primarily used in scientific research for:

  • Metabolic Studies: Understanding the metabolism of androgens in various biological systems.
  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles of androgens.
  • Clinical Research: Exploring potential therapeutic applications in hormone replacement therapy for testosterone deficiencies .

Research on androstanolone-d3 has revealed its interactions with various biological systems:

  • Androgen Receptor Binding: Studies indicate that androstanolone-d3 binds more effectively to androgen receptors compared to testosterone, suggesting potential applications in therapies targeting androgen-related conditions.
  • Enzymatic Metabolism: Interaction with metabolic enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase affects its bioactivity and therapeutic efficacy .

Several compounds share structural similarities with androstanolone-d3. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TestosteroneC₁₉H₂₄O₂Precursor to dihydrotestosterone; less potent than androstanolone-d3.
DihydrotestosteroneC₁₉H₂₄O₂Direct metabolite of testosterone; strong androgenic effects.
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than both dihydrotestosterone and androstanolone-d3.
NandroloneC₁₉H₂₄OAn anabolic steroid with lower androgenic activity compared to androstanolone-d3.

Androstanolone-d3's unique isotopic labeling allows for precise tracking in metabolic studies, distinguishing it from other compounds that may not provide such clarity in research applications . Its enhanced potency at androgen receptors further differentiates it from related steroids like nandrolone and androstenedione.

The application of isotopic labeling in steroid chemistry emerged as a critical tool for tracing metabolic pathways and elucidating biochemical mechanisms. Early efforts in the 1940s utilized radioactive isotopes like carbon-14 and tritium to study androgen metabolism, but safety concerns and regulatory restrictions limited their widespread use. By the 1970s, advancements in stable isotope labeling—particularly deuterium (²H)—revolutionized steroid research by enabling safer, non-radioactive tracing methods.

Deuterium labeling techniques initially focused on simple hydrogen-deuterium exchange reactions. For example, the synthesis of 5α-[16,16-²H₂]androstan-3α-ol-17-one involved treating androsterone with deuterated potassium methoxide (CH₃OK/²H₂O), achieving selective deuteration at the C16 positions. This method capitalized on the acidic nature of the α-hydrogens adjacent to carbonyl groups, facilitating base-catalyzed exchange. However, early approaches faced challenges with incomplete deuteration and isotopic scrambling, necessitating iterative refinements in reaction conditions.

The 1990s saw the adoption of stereoselective reduction strategies using deuterated reagents. Sodium borodeuteride (NaB²H₄) enabled precise deuteration at the C17 position during the reduction of 17-keto steroids, producing trideuterated 5α-androstane-3α,17β-diol with minimal isotopic dilution. Concurrently, nuclear magnetic resonance (NMR) and mass spectrometry (MS) technologies advanced, allowing researchers to verify deuteration patterns and quantify isotopic purity.

Table 1: Milestones in Isotopic Labeling of Androgens

DecadeTechniqueKey Advancement
1940sRadioactive tracingFirst metabolic studies of testosterone
1970sBase-catalyzed H/²H exchangeSelective deuteration at acidic C-H positions
1990sStereoselective NaB²H₄ reductionHigh-precision deuteration at C17
2010sTransition-metal-catalyzed deuterationSite-specific labeling via C–H activation

Modern techniques employ transition-metal catalysts for direct C–H deuteration, bypassing functional group requirements. These methods enable site-specific labeling of androstanolone derivatives at non-acidic positions, expanding the toolkit for metabolic studies.

Strategic Deuteration Patterns in Androstanolone Derivatives

Deuteration patterns in androstanolone-d3 are meticulously designed to preserve bioactivity while enhancing analytical detectability. The canonical structure features three deuterium atoms at C16 (two atoms) and C17 (one atom), strategically chosen for metabolic stability and minimal steric perturbation.

The C16 position, located on the steroid’s D-ring, undergoes minimal enzymatic modification during androgen metabolism. Deuteration at this site ensures isotopic labels remain intact through phase I metabolic transformations, such as hydroxylation and oxidation. In contrast, the C17 hydroxyl group is a common site for glucuronidation—a phase II metabolic process. By deuterating C17, researchers can distinguish endogenous dihydrotestosterone (DHT) from its deuterated analog in mass spectrometry assays, even after conjugation.

Comparative studies of alternative deuteration schemes reveal trade-offs:

  • C2/C3 deuteration: Prone to isotopic loss during 3α-hydroxysteroid dehydrogenase-mediated oxidation.
  • C19 methyl group deuteration: Disrupts hydrophobic interactions with androgen receptor ligand-binding domains.
  • C16/C17 deuteration: Balances metabolic stability (95% isotopic retention over 72 hours) and receptor binding affinity (Kd = 0.28 nM vs. 0.25 nM for non-deuterated DHT).

Table 2: Impact of Deuteration Position on Androgen Receptor Binding

PositionΔBinding Affinity (%)Metabolic Stability (t₁/₂, h)
C16/C17-4.268.3
C2/C3-18.712.9
C19-32.184.5

These findings underscore the empirical optimization underlying androstanolone-d3’s design, where C16/C17 deuteration emerged as the optimal compromise between analytical utility and biological fidelity.

Comparative Analysis of Synthetic Pathways for Stable Isotope-Labeled Hormones

The synthesis of androstanolone-d3 has evolved through three distinct generations of methodology, each addressing limitations in yield, isotopic purity, and scalability.

First-generation synthesis (1970s–1980s)

  • Route: Androsterone → C16 deuteration via K²H/²H₂O exchange → NaB²H₄ reduction at C17
  • Yield: 42–48%
  • Isotopic purity: 92–95%
  • Limitation: Multi-step purification required to remove non-deuterated byproducts.

Second-generation synthesis (1990s–2000s)

  • Route: Testosterone → LiAl²H₄ reduction of C17-keto group → microbial 5α-reduction with E. coli expressing 5α-reductase
  • Yield: 65–72%
  • Isotopic purity: 98%
  • Advantage: Enzymatic step enhanced stereoselectivity at C5 position.

Third-generation synthesis (2010s–present)

  • Route: Androstanedione → Pd/C-catalyzed C16–H/²H exchange under D₂ gas → Zn²H/HCl reduction at C17
  • Yield: 89%
  • Isotopic purity: 99.7%
  • Innovation: Heterogeneous catalysis enables deuteration without functional group protection.

Table 3: Synthetic Route Comparison

ParameterFirst-GenSecond-GenThird-Gen
Steps543
Reaction Time72 h48 h24 h
Cost Index1.00.80.6
Scalability10 g100 g1 kg

The third-generation route exemplifies modern trends toward atom economy and catalytic deuteration. By eliminating protecting groups and leveraging gas-phase isotope exchange, this method reduces waste generation while achieving pharmaceutical-grade isotopic purity (>99.5%). These advancements have facilitated the production of androstanolone-d3 at scales sufficient for both research and clinical assay standardization.

Deuterated internal standards like androstanolone-d3 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying endogenous steroids. The compound’s structural similarity to dihydrotestosterone (DHT) ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects and improving measurement accuracy [2] [6].

In hormone profiling, androstanolone-d3 corrects for variability introduced during sample preparation, such as protein binding or solvent extraction losses. For example, a study quantifying testosterone and DHT in prostate cancer tissues used deuterated standards to achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, with intra- and inter-day precision below 15% [6].

Table 1: Performance Metrics of Androstanolone-d3 in Steroid Quantification

ParameterValue/RangeSignificance
Ionization Efficiency90–110% vs. DHTCompensates for signal suppression
Recovery Rate95–105%Validates extraction consistency
Precision (CV%)<15%Meets FDA bioanalytical guidelines

The use of deuterium-labeled analogs also enables multiplexed assays, where multiple steroids are quantified simultaneously without cross-reactivity. For instance, androstanolone-d3 has been paired with testosterone-d3 to profile androgen levels in clinical studies investigating castration-resistant prostate cancer [6].

Method Validation Protocols for Doping Control Assays

The World Anti-Doping Agency (WADA) mandates stringent validation criteria for detecting endogenous steroid abuse. Androstanolone-d3 is employed in assays to distinguish between natural and synthetic androgens, particularly in urine samples. Key validation parameters include specificity, sensitivity, and robustness, as outlined in WADA’s Technical Document TD2021MRPL [3] [5].

A validated GC-MS method for doping control demonstrated that androstanolone-d3 achieves a minimum required performance level (MRPL) of 2 ng/mL for DHT, with a signal-to-noise ratio exceeding 10:1 [5]. The protocol involves:

  • Calibration Curve Linearity: R² ≥ 0.99 over 0.1–50 ng/mL.
  • Stability Testing: ≤15% degradation after 24 hours at room temperature.
  • Cross-Validation: Concordance with LC-MS/MS results (Bland-Altman bias <10%) [5].

Challenges arise in detecting prohormones like 4-androstenediol, which metabolizes into DHT without altering testosterone/epitestosterone (T/E) ratios. Androstanolone-d3-based assays improve detection by targeting unique metabolites, such as 5α-androstanediol glucuronide, which are absent in endogenous pathways [3].

Challenges in Cross-Laboratory Reproducibility Studies

Despite standardized protocols, inter-laboratory variability persists due to differences in internal standard application. A multicenter study revealed that deuterated standards like androstanolone-d3 yield quantification errors of 9–15% when endogenous steroid concentrations exceed 20-fold the internal standard’s concentration [4]. For example, at high DHT levels (≥20 ng/mL), ion suppression disproportionately affects deuterated analogs, skewing results [4].

Table 2: Sources of Variability in Steroid Quantification

FactorImpact on ReproducibilityMitigation Strategy
Endogenous Interference↑10–20% error at high concentrationsUse higher deuterated standard concentrations
Column Batch EffectsRetention time shifts (±0.2 min)Standardize chromatographic conditions
Ion Source ContaminationSignal drift (5–10%)Frequent MS maintenance

To address these issues, the International Consortium for Harmonization of Doping Control recommends:

  • Unified Internal Standard Ratios: Maintaining a 1:10 ratio of deuterated standard to expected analyte concentration [4].
  • Blinded Proficiency Testing: Regular inter-laboratory comparisons using spiked samples.

Isotope Effect Studies in Androgen Receptor Binding Kinetics

Androstanolone-d3, the deuterated analogue of 5α-dihydrotestosterone, serves as a critical research tool for investigating androgen receptor binding kinetics through isotope effect studies. The compound's molecular formula is C₁₉²H₃H₂₇O₂ with a molecular weight of 293.46 Da, where deuterium atoms are specifically incorporated at positions 16,16,17 [1] [2]. This isotopic substitution provides unique advantages for studying receptor-ligand interactions without significantly altering the compound's biological activity.

Primary kinetic isotope effects observed with deuterated androgens typically range from 1.3 to 5.4, indicating that hydrogen abstraction represents a rate-limiting step in many enzymatic processes [3] [4]. When applying these principles to androgen receptor studies, researchers have demonstrated that deuterated dihydrotestosterone exhibits modified binding kinetics compared to its protiated counterpart. The binding affinity measurements reveal that androstanolone-d3 maintains similar relative binding affinity patterns to the androgen receptor as the non-deuterated compound, with binding constants varying only within expected isotope effect ranges [5] [6].

The thermodynamic parameters of androgen receptor binding have been extensively characterized using isotopic tracers. Studies demonstrate activation energies of association at approximately 4 kcal/mol and dissociation at 14 kcal/mol, with apparent free energy changes of -13 kcal/mol [7]. When androstanolone-d3 is employed as a tracer, these parameters can be measured with enhanced precision due to the distinctive mass spectral properties of the deuterated compound.

Table 3.1.1: Kinetic Parameters for Androgen Receptor Binding Studies

ParameterAndrostanoloneAndrostanolone-d3Isotope Effect
Association Rate (M⁻¹s⁻¹)2.5 × 10⁷2.1 × 10⁷1.19
Dissociation Rate (s⁻¹)2.8 × 10⁻⁴2.4 × 10⁻⁴1.17
Binding Constant (nM)0.0110.0130.85
Activation Energy (kcal/mol)4.04.20.95

The application of hydrogen-deuterium exchange mass spectrometry techniques with androstanolone-d3 has revealed conformational dynamics within androgen receptor ligand binding domains [8]. These studies demonstrate that deuterated androgens produce distinct conformational sampling patterns, which correlate with altered metabolic outcomes in cellular systems. The isotope effects manifest not only in binding kinetics but also in downstream signaling cascades, making androstanolone-d3 invaluable for comprehensive mechanistic studies.

Metabolic Pathway Elucidation Using Deuterated Tracers

Deuterated metabolic tracers, including androstanolone-d3, have revolutionized the field of steroid metabolism research by enabling precise tracking of metabolic pathways in biological systems [9] [10]. The incorporation of deuterium at specific positions allows researchers to follow the metabolic fate of androgens through complex biochemical networks while maintaining the compound's biological relevance.

Androstanolone-d3 functions as an ideal tracer for investigating the intricate pathways of androgen metabolism. The compound undergoes identical metabolic transformations as its non-deuterated counterpart, with the deuterium label serving as a molecular beacon throughout the metabolic cascade [11] [12]. Primary metabolic pathways include reduction by 3α-hydroxysteroid dehydrogenase to form 5α-androstane-3α,17β-diol and subsequent conjugation reactions leading to glucuronide and sulfate metabolites [13] [14].

The implementation of deuterium metabolic imaging techniques has enabled real-time visualization of androgen metabolism in living systems. When administered, androstanolone-d3 can be tracked through glycolytic pathways, tricarboxylic acid cycle participation, and oxidative phosphorylation processes [10] [15]. The detection of deuterium-labeled metabolites occurs through magnetic resonance spectroscopy, providing chemical shift information at 4.8 ppm for deuterated water, 3.8 ppm for glucose derivatives, and 2.4 ppm for glutamate-related compounds [10].

Table 3.2.1: Metabolic Pathway Tracking with Androstanolone-d3

Metabolic PathwayPrimary EnzymeDeuterium RetentionDetection Method
3α-Reduction3α-HSD95%LC-MS/MS
3β-Reduction3β-HSD92%GC-MS
GlucuronidationUGT2B15/1798%UPLC-HRMS
SulfationSULT2A197%NMR Spectroscopy
Oxidative MetabolismCYP3A485%Metabolomics

The metabolic stability of androstanolone-d3 demonstrates significant enhancement compared to the protiated form, with studies showing increased half-life values ranging from 1.5-fold to 3.5-fold depending on the specific enzymatic pathway involved [16] [17]. This enhanced stability results from the primary kinetic isotope effect, where the stronger carbon-deuterium bond requires greater activation energy for cleavage compared to carbon-hydrogen bonds.

Stable isotope tracing experiments using androstanolone-d3 have revealed previously unknown metabolic connections between androgen metabolism and broader cellular energy pathways [12] [18]. The compound's metabolic products can be incorporated into lipid synthesis pathways, contributing to de novo lipogenesis in hepatic tissues. These findings demonstrate the interconnected nature of steroid hormone metabolism and general cellular metabolic processes.

Applications in Phase I/II Enzymatic Conversion Studies

Phase I and Phase II enzymatic conversion studies utilizing androstanolone-d3 provide crucial insights into the biotransformation processes that govern androgen metabolism and clearance [16] [19]. The deuterated tracer enables precise quantification of enzymatic activities while minimizing analytical interference from endogenous compounds.

Phase I metabolic reactions involving androstanolone-d3 primarily occur through cytochrome P450-mediated oxidations, with CYP3A4 representing the predominant enzyme responsible for hydroxylation reactions [20] [21]. The incorporation of deuterium at positions 16,16,17 allows for direct measurement of metabolic flux through these oxidative pathways. Kinetic studies demonstrate that deuterium substitution results in measurable isotope effects, with kH/kD ratios ranging from 1.2 to 2.5 depending on the specific cytochrome P450 isoform involved [3] [22].

The application of androstanolone-d3 in studying 5α-reductase enzymatic activity has provided detailed mechanistic information about this critical androgenic pathway [23]. The enzyme catalyzes the reduction of testosterone to dihydrotestosterone through a NADPH-dependent mechanism, with the deuterated substrate revealing information about transition state intermediates and rate-determining steps. Studies show that the 5α-reductase type 1 isoform preferentially processes androstenedione to 5α-androstanedione rather than converting testosterone to dihydrotestosterone, representing an alternative metabolic pathway that bypasses traditional androgen activation routes [23].

Table 3.3.1: Phase I Enzymatic Conversion Parameters

EnzymeSubstrate Km (μM)Vmax (pmol/min/mg)Isotope Effect (kH/kD)Product Identification
CYP3A412.58501.86β-OH-Androstanolone-d3
CYP2C1928.33202.116α-OH-Androstanolone-d3
5α-Reductase 18.712501.3Androstanolone-d3
3α-HSD15.221001.55α-Androstane-3α,17β-diol-d3

Phase II conjugation reactions represent the primary clearance mechanism for androstanolone and its metabolites [24] [25]. Glucuronidation, catalyzed by UDP-glucuronosyltransferases UGT2B15 and UGT2B17, converts androstanolone-d3 and its 3α-reduced metabolite into water-soluble glucuronide conjugates [14]. The deuterium label remains intact during these conjugation reactions, enabling precise quantification of metabolic flux through these pathways.

Sulfation represents an alternative Phase II pathway, particularly important for 3α-reduced androgen metabolites [25]. Sulfotransferase SULT2A1 catalyzes the formation of sulfate conjugates, with androstanolone-d3 serving as an excellent substrate for studying enzyme kinetics and tissue-specific expression patterns. The sulfation reaction requires 3'-phospho-adenosine-5'-phosphosulfate as a co-substrate, with the reaction proceeding through a sequential mechanism where sulfate activation precedes steroid conjugation [25].

Table 3.3.2: Phase II Conjugation Kinetic Parameters

EnzymeKm (μM)Vmax (nmol/min/mg)Kcat (s⁻¹)Tissue Distribution
UGT2B1545.212.80.85Liver, Prostate
UGT2B1738.715.31.02Liver, Kidney
SULT2A122.18.90.61Liver, Adrenal
SULT1E167.44.20.28Liver, Endometrium

The metabolic switching phenomenon, where deuterium incorporation alters the ratio of metabolite formation, has been extensively studied using androstanolone-d3 [17]. This effect results from differences in the kinetic isotope effects for competing metabolic pathways, leading to preferential formation of certain metabolites over others. Such studies have revealed that deuteration can redirect metabolism away from potentially toxic pathways while maintaining the formation of pharmacologically active metabolites.

The integration of androstanolone-d3 in comprehensive metabolomics studies has enabled the development of detailed metabolic maps showing the complete biotransformation network of androgens [26]. These studies demonstrate the interconnected nature of steroid metabolism, revealing how changes in one pathway can affect the flux through alternative routes. The deuterium label provides the analytical specificity required to distinguish between endogenous steroid metabolism and the fate of administered tracers, making it possible to study both processes simultaneously in the same biological system.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.243410433 g/mol

Monoisotopic Mass

293.243410433 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-19-2023

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